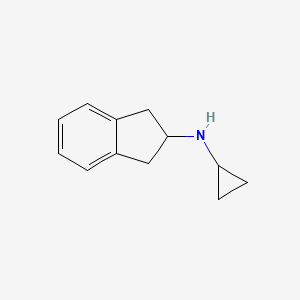

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine

Description

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is a synthetic aminoindane derivative characterized by a bicyclic indene core with a cyclopropyl substituent on the amine group. Notably, its structural features—a rigid bicyclic scaffold and cyclopropyl group—may influence receptor binding affinity and metabolic stability, though specific pharmacological data are absent in the provided evidence .

Properties

IUPAC Name |

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLWZRKUWXJVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by N-cyclopropyl-2,3-dihydro-1H-inden-2-amine Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, it is possible that this compound may affect similar pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine The compound is known to be an oil at room temperature, which could influence its absorption and distribution in the body.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it is possible that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with monoamine oxidase enzymes, potentially inhibiting their activity. This interaction can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may interact with other biomolecules such as receptors and transporters, modulating their functions and contributing to its overall biochemical profile .

Cellular Effects

The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in neuronal cells, it may modulate the release of neurotransmitters, impacting synaptic transmission and plasticity. In other cell types, it could affect metabolic pathways, altering the production and utilization of energy. These cellular effects highlight the compound’s potential in modulating physiological and pathological processes .

Molecular Mechanism

At the molecular level, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of enzymes, altering their catalytic activity. For instance, by inhibiting monoamine oxidase, it can increase the levels of monoamine neurotransmitters, thereby affecting mood and behavior. Additionally, N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the synthesis of specific proteins .

Temporal Effects in Laboratory Settings

The temporal effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, may lead to its gradual breakdown. Long-term studies in vitro and in vivo have indicated that N-cyclopropyl-2,3-dihydro-1H-inden-2-amine can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing neurotransmitter levels and improving cognitive functions. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects underscore the importance of careful dose optimization in potential therapeutic applications .

Biological Activity

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is a bicyclic compound that has attracted attention for its potential biological activities. This article explores the compound's structural characteristics, biological effects, and ongoing research findings.

Structural Characteristics

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine features a unique bicyclic structure that includes a cyclopropyl group attached to a dihydroindene framework. Its molecular formula is CHN, with a molecular weight of approximately 173.25 g/mol. The compound exhibits oily consistency at room temperature, indicating its non-polar nature and potential solubility in organic solvents.

1. Antimicrobial Properties

Research indicates that N-cyclopropyl-2,3-dihydro-1H-inden-2-amine may exhibit significant antimicrobial activity. Preliminary studies suggest it could interact with specific biological targets such as enzymes or receptors involved in microbial metabolism. The exact mechanisms of action remain under investigation, but its structural features may enhance its interaction with microbial cells.

2. Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that N-cyclopropyl-2,3-dihydro-1H-inden-2-amine can inhibit the growth of various cancer cell lines. For instance, similar compounds within the indole derivative class have demonstrated cytotoxic effects against ovarian cancer cells (OVCAR-3) at concentrations significantly higher than those required for COX inhibition, indicating a potential independent mechanism of action .

The specific targets and mechanisms of action for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine are still being elucidated. However, it is believed to interact with key enzymes such as monoamine oxidases (MAOs), which play a critical role in neurotransmitter metabolism and neurological functions. This interaction may influence various biological pathways related to mood regulation and neuroprotection.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyclopropyl-6-methyl-2,3-dihydro-indene | Similar bicyclic structure | Different position of the cyclopropyl group |

| Indole Derivatives | Contains an indole ring | Known for diverse biological activities |

| Cyclopropylamines | General class with varying substitutions | Often used in drug development |

This table highlights how N-cyclopropyl-2,3-dihydro-1H-inden-2-amine fits within a broader context of chemical compounds known for their pharmacological effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of N-cyclopropyl derivatives for their biological activities:

- Anticancer Activity : A study showed that related compounds exhibited IC values ranging from 132 µM to 250 µM against OVCAR-3 cells .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain structural modifications could enhance binding affinity and selectivity towards specific targets like COX enzymes .

These findings underscore the potential therapeutic applications of N-cyclopropyl derivatives in treating various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoindane derivatives share a core 2,3-dihydro-1H-inden-2-amine structure but differ in substituents, leading to distinct chemical, pharmacological, and regulatory profiles. Below is a detailed comparison:

Pharmacological and Functional Differences

- Psychoactivity : NM-2-AI, MMAI, and related derivatives are linked to psychoactive effects, including mood modulation and emotional sensitivity, but may also exhibit anti-cognitive side effects . In contrast, halogenated derivatives (e.g., 5-chloro) are primarily used as intermediates in drug synthesis (e.g., β-agonists like indacaterol) .

- Metabolic Stability : Cyclopropyl and cyclopentyl substituents may enhance metabolic stability compared to smaller alkyl groups (e.g., methyl), though direct comparative data are lacking .

Regulatory Status

- NPS Derivatives : NM-2-AI and MMAI are classified as new psychoactive substances (NPS) and are subject to legal restrictions in multiple jurisdictions .

- Pharmaceutical Intermediates : Chlorinated and alkylated derivatives (e.g., 5-chloro-2,3-dihydro-1H-inden-2-amine) are regulated under industrial chemical guidelines rather than controlled substance laws .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Select Aminoindanes

Preparation Methods

Table 1: Summary of Key Synthetic Parameters for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine Preparation

| Step | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Indanone or 2-aminoindan precursor | Reductive amination: Pd/C, H2, NH3 or amine | 70–85 | High selectivity for 2,3-dihydro-1H-inden-2-amine |

| 2 | 2,3-dihydro-1H-inden-2-amine | Cyclopropyl bromide, base (Et3N or NaH), solvent (THF, DCM), 0–50 °C | 60–80 | Nucleophilic substitution or reductive amination |

Related Synthetic Methodologies and Analogous Compounds

A related compound, N-cyclopropyl-6-methyl-2,3-dihydro-1H-inden-1-amine, is synthesized by cyclization of cyclopropylamine with 6-methylindanone under Pd/C catalyzed hydrogenation conditions, illustrating the utility of catalytic hydrogenation in forming N-cyclopropylated indanamine derivatives.

Alkylation of 2,3-dihydro-1H-inden-2-amine with electrophilic agents under basic conditions is a common approach to modify the amine nitrogen, as demonstrated in the synthesis of quinazoline derivatives where the indanamine core is alkylated prior to further functionalization.

Chemical Reaction Analysis

Nucleophilic Substitution: The primary mechanism for N-cyclopropylation involves nucleophilic attack by the amine nitrogen on cyclopropyl halides, facilitated by bases to deprotonate the amine and increase nucleophilicity.

Reductive Amination: An alternative approach uses reductive amination of 2,3-dihydro-1H-inden-2-amine with cyclopropyl aldehyde or ketone, employing Pd/C catalysis under hydrogen atmosphere to form the N-cyclopropyl derivative.

Purification: Post-reaction purification often involves extraction, drying, and chromatographic separation to remove side products such as unreacted starting materials or over-alkylated species.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | Cyclopropyl bromide/chloride, base | SN2 substitution | Straightforward, moderate yield | Requires careful control to avoid over-alkylation |

| Reductive amination | Cyclopropyl aldehyde/ketone, Pd/C, H2 | Catalytic hydrogenation | High selectivity, mild conditions | Requires hydrogenation setup |

| Cyclization of precursors | Cyclopropylamine and indanone derivatives | Catalytic cyclization | Direct formation of indanamine core | Multi-step, may require harsh conditions |

Q & A

Q. How to mitigate byproduct formation during large-scale (>100 g) synthesis?

- Methodological Answer :

- Process Optimization : Switch from batch to flow reactors for precise temperature control (ΔT ±2°C), reducing dimerization.

- Byproduct Analysis : Identify impurities via GC-MS and adjust stoichiometry (e.g., limit amine reagent to 1.1 eq).

- Crystallization : Use anti-solvent (MTBE) precipitation to isolate pure product (≥98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.